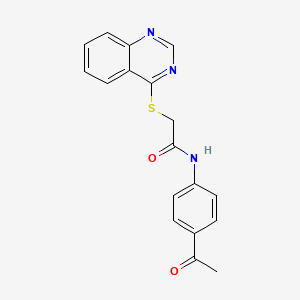
N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as QASA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QASA belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Quinazolinone derivatives have been synthesized and evaluated for their potential anticonvulsant, anticancer, antimicrobial, and antiprotozoal activities. For instance, studies have shown the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, aiming to determine their affinity to GABAergic biotargets and subsequent anticonvulsant activity estimation. Although not all synthesized compounds showed significant anticonvulsant activity, the research underlines the importance of the NHCO cyclic fragment in such activities, suggesting the potential for further optimization and application in anticonvulsant drug development (Wassim El Kayal et al., 2022).
Anticancer Properties
Quinazolinone derivatives have been extensively studied for their anticancer properties. A notable example includes the synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates, which showed remarkable cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (F. Hassanzadeh et al., 2019).
Antimicrobial and Antiprotozoal Effects
The antimicrobial and antiprotozoal effects of newer quinoxaline-oxadiazole hybrids, including derivatives similar to N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, have been assessed. These compounds have demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, offering insights into the development of novel antimicrobial agents (N. Patel et al., 2017).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12(22)13-6-8-14(9-7-13)21-17(23)10-24-18-15-4-2-3-5-16(15)19-11-20-18/h2-9,11H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKGCSRZTHBUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)
![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)
![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)
![[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B2452566.png)
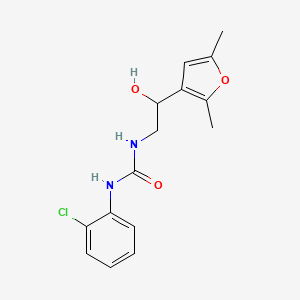
![Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-](/img/structure/B2452571.png)
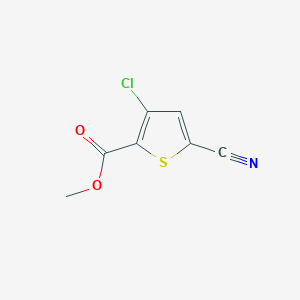
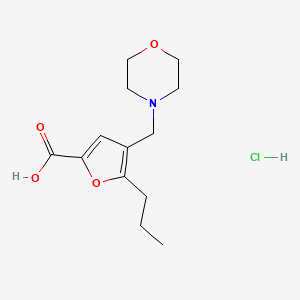
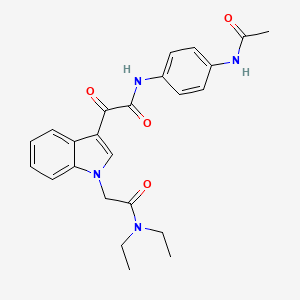
![[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2452576.png)
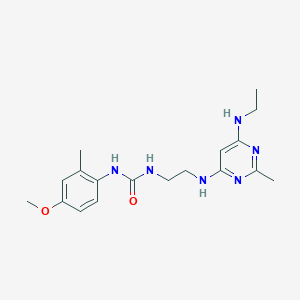
![3-[(Oxan-4-yl)methyl]morpholine](/img/structure/B2452581.png)
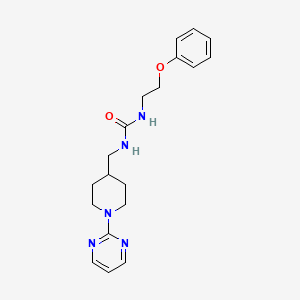
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)